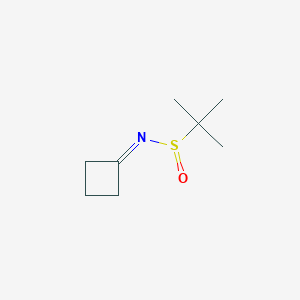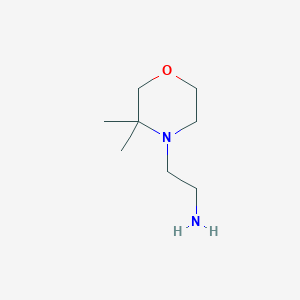
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one, hereafter referred to as 4S-4B-3T-1O-2O, is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxazolidinone family of compounds, which have been used extensively in the pharmaceutical industry due to their unique structure and properties. 4S-4B-3T-1O-2O has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
-
Synthesis : This compound can be synthesized using a two-stage process . The first stage involves the reaction of 5,5,5-trifluoropentanoic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane for 2 hours . The second stage involves the reaction of (S)-4-Benzyl-2-oxazolidinone with n-butyllithium in tetrahydrofuran at -78 degrees Celsius for approximately 35 minutes . The yield of this synthesis is approximately 85% .
-
Potential Applications in Metal-Organic Frameworks (MOFs) : While the specific use of this compound in MOFs is not mentioned, MOFs have emerged as a novel category of porous materials . They have a wide array of features and potential applications, including gas storage, catalysis, and chemical sensing . It’s possible that this compound could be used in the synthesis or modification of MOFs, given its unique structure and properties.
-
Pharmaceutical Research : Compounds like this one are often used in pharmaceutical research as building blocks for the synthesis of new drugs . The unique structure and properties of this compound could make it useful in the development of new therapeutic agents.
-
Material Science : In material science, this compound could potentially be used in the creation of new materials with unique properties . For example, it could be used in the synthesis of polymers or other materials with specific mechanical, thermal, or electrical properties.
-
Catalysis : This compound could potentially be used as a catalyst in certain chemical reactions . The unique structure and properties of this compound could allow it to accelerate specific chemical reactions without being consumed in the process.
-
Chemical Sensing : This compound could potentially be used in the development of new chemical sensors . The unique structure and properties of this compound could allow it to interact with specific chemicals or substances, changing its properties in a way that can be measured and used to detect the presence of those substances.
properties
IUPAC Name |
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUHOHVMQJOMR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)



![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)




![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)